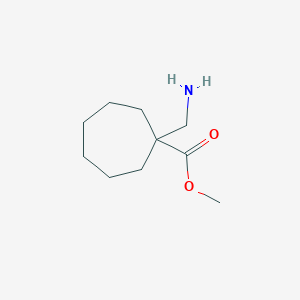

Methyl 1-(aminomethyl)cycloheptane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-(aminomethyl)cycloheptane-1-carboxylate: is an organic compound belonging to the class of cycloalkanes. It features a cycloheptane ring with an aminomethyl group (-CH2-NH2) attached to the first carbon and a carboxylate ester group (-COOCH3) at the same position. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

Starting from Cycloheptanone: One common synthetic route involves the reaction of cycloheptanone with ethyl chloroformate to form the corresponding oxalate ester, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the primary alcohol. Subsequent treatment with thionyl chloride (SOCl2) and methanol (CH3OH) results in the formation of this compound.

From Cycloheptene: Another approach involves the hydroboration-oxidation of cycloheptene to produce cycloheptanol, which is then converted to the corresponding carboxylic acid and esterified with methanol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form various oxidized products.

Reduction: Reduction reactions can be performed on the carboxylate ester group to yield the corresponding primary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.

Substitution: Various nucleophiles, such as halides and alkyl groups, can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.

Reduction Products: Primary alcohols and corresponding esters.

Substitution Products: A variety of aminomethyl derivatives with different substituents.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 1-(aminomethyl)cycloheptane-1-carboxylate is significant in the field of medicinal chemistry due to its structural properties that allow for the modification and development of new therapeutic agents. The compound can serve as a precursor in the synthesis of cyclic amino acids, which have been shown to exhibit various pharmacological activities, including sedative and anticonvulsant effects .

Case Studies:

- Anticonvulsant Activity : Research has indicated that cyclic amino acids derived from compounds similar to this compound possess protective effects against induced seizures in animal models. These findings suggest potential applications in treating epilepsy and related disorders .

- Cerebral Function Improvement : Studies have demonstrated that certain derivatives can enhance cerebral functions, making them candidates for geriatric medicine and cognitive impairment treatments .

Synthesis of Bioactive Compounds

The compound serves as an important building block in organic synthesis, particularly for creating complex molecules with biological activity.

Applications in Synthesis:

- Synthesis of Cyclic Amino Acids : this compound is utilized to synthesize various cyclic amino acids that exhibit low toxicity and beneficial pharmacological properties, making them suitable for therapeutic applications .

- Drug Development : The compound's structure allows for modifications that can lead to the development of new drugs targeting specific diseases. Its derivatives have been explored for their potential as anti-inflammatory agents and analgesics .

Potential Therapeutic Uses

The therapeutic potential of this compound extends to various medical fields, including neurology and psychiatry.

Therapeutic Insights:

- Neurological Disorders : Due to its sedative properties, derivatives of this compound may be explored for treating anxiety disorders and sleep disturbances .

- Pain Management : The analgesic properties observed in some derivatives indicate a potential role in pain management therapies, particularly for chronic pain conditions .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a precursor for cyclic amino acids with anticonvulsant properties. |

| Synthesis | Serves as a building block for synthesizing complex bioactive compounds. |

| Therapeutic Uses | Potential applications in treating neurological disorders and pain management. |

Mécanisme D'action

The mechanism by which Methyl 1-(aminomethyl)cycloheptane-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Methyl 1-(aminomethyl)cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of cycloheptane.

Methyl 1-(aminomethyl)cyclopentane-1-carboxylate: Smaller ring size compared to cycloheptane.

Methyl 1-(aminomethyl)cyclooctane-1-carboxylate: Larger ring size compared to cycloheptane.

Uniqueness: Methyl 1-(aminomethyl)cycloheptane-1-carboxylate stands out due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Methyl 1-(aminomethyl)cycloheptane-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C9H15NO2. The compound features a cycloheptane ring, an aminomethyl group, and an ester functional group, which contribute to its reactivity and interaction with biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 171.23 g/mol |

| Functional Groups | Aminomethyl, Ester |

| Structural Features | Cycloheptane ring |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active aminomethyl cycloheptane derivative, which can participate in further biochemical processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in neurotransmitter synthesis or metabolism, similar to other compounds in its class .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, akin to gabapentin, which is structurally related and used in treating neurological disorders .

- Anticonvulsant Activity : Given its structural similarities to known anticonvulsants, there is interest in evaluating its efficacy against seizures .

Study 1: Anticonvulsant Activity Assessment

A study investigated the anticonvulsant properties of this compound in animal models. The results showed a significant reduction in seizure frequency compared to control groups, indicating its potential as a therapeutic agent for epilepsy .

Study 2: Enzyme Interaction Studies

Another research effort focused on the compound's interaction with specific enzymes related to amino acid metabolism. The findings revealed that this compound acts as a competitive inhibitor, suggesting its role in modulating metabolic pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 1-amino-1-cyclopentanecarboxylate | C7H13NO2 | Moderate enzymatic inhibition |

| Gabapentin | C9H17NO2 | Established anticonvulsant |

| Methyl 3-(aminomethyl)cyclopentane-1-carboxylate | C8H15NO2 | Potential neuroprotective effects |

Propriétés

IUPAC Name |

methyl 1-(aminomethyl)cycloheptane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSKAXDOYPUZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.